Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate
Overview
Description
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BF3KNO4. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It is widely used in organic synthesis due to its ability to form carbon-carbon bonds efficiently under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate typically involves the reaction of 3-methoxycarbonyl-5-nitrophenylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:
Starting Material: 3-methoxycarbonyl-5-nitrophenylboronic acid.
Reagent: Potassium bifluoride (KHF2).
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
The product, this compound, is obtained as a solid, which can be purified by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-methoxycarbonyl-5-nitrophenylboronic acid and potassium bifluoride are reacted in a controlled environment.
Purification: The crude product is purified using techniques such as crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding amino compound.
Scientific Research Applications
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the methoxycarbonyl and nitro groups, making it less versatile in certain reactions.
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Used in similar applications but has different functional groups, affecting its reactivity and applications.
Potassium (4-methoxyphenyl)trifluoroborate: Similar but with different substituents, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-5-nitrophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3NO4.K/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFIMLHTHLRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660120 | |
Record name | Potassium trifluoro[3-(methoxycarbonyl)-5-nitrophenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-56-2 | |
Record name | Potassium trifluoro[3-(methoxycarbonyl)-5-nitrophenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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